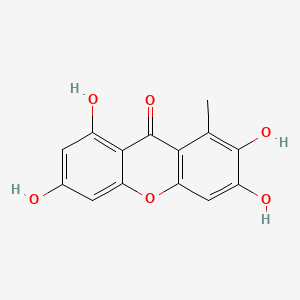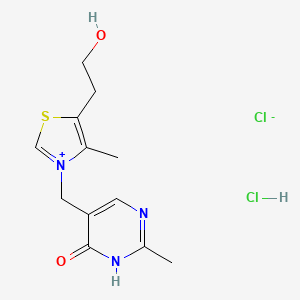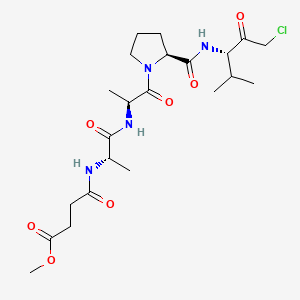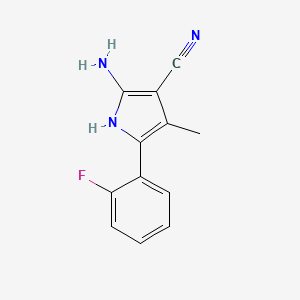
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Descripción general
Descripción
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile, also known as AFMK, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFMK belongs to the class of pyrrole compounds, which are known to possess various biological activities.
Mecanismo De Acción
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile exerts its biological effects by modulating various signaling pathways in the body. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in regulating the antioxidant response in the body. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to possess various biochemical and physiological effects in vitro and in vivo. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and immune cells. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to inhibit tumor growth and enhance the immune response in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has several advantages for lab experiments. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is also stable and can be stored for long periods without degradation. However, 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has some limitations for lab experiments. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is not readily soluble in water, which may limit its use in some experimental settings. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile also has a short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for research on 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile. One area of research is the development of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile-based therapies for cancer. Further research is also needed to better understand the mechanism of action of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile and its effects on various signaling pathways in the body. Finally, research is needed to optimize the synthesis method of 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile to increase yield and purity.
Aplicaciones Científicas De Investigación
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile has also been studied for its anti-tumor effects and its ability to enhance the immune response in cancer patients.
Propiedades
IUPAC Name |
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDWOQGDMAEJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NS-8?
A1: NS-8 functions as a large-conductance calcium-activated potassium channel (BK) activator. [, ] This means it binds to BK channels and increases their probability of opening, leading to potassium ion efflux from cells.
Q2: How does NS-8's activation of BK channels affect bladder function?
A2: NS-8 specifically inhibits neurogenic contractions in the bladder. [] These contractions are triggered by nerve stimulation. By activating BK channels in bladder smooth muscle, NS-8 hyperpolarizes the muscle cells, making them less responsive to nerve impulses and reducing overactivity.
Q3: What evidence supports the potential therapeutic use of NS-8 for bladder overactivity?
A3: Studies show that NS-8 reverses bladder hyperactivity induced by acetic acid in rats without significantly impacting blood pressure or heart rate. [] Additionally, bladders from patients with benign prostatic hyperplasia (BPH) were found to be more sensitive to NS-8 activation than bladders from healthy individuals, suggesting potential therapeutic benefit in this patient population. []
Q4: Has the structure of NS-8 been elucidated and confirmed?
A4: While spectroscopic data is not explicitly provided in the papers, the molecular formula (C12H9FN4) and structure (2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile) are established. [, ]
Q5: Have any computational chemistry studies been conducted on NS-8 or its analogues?
A5: Yes, a quantum chemical study explored the use of NS-8's core structure (4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline) as a donor moiety in Y-type dual donor-based dye sensitizers for solar cell applications. [] The study highlighted the enhanced thermodynamic parameters, including light harvesting efficiency, free energy of dye injection, and regeneration, for donor moieties containing nitrogen atoms like those present in NS-8. []
Q6: Are there any insights into the pharmacokinetic properties of NS-8?
A7: While detailed pharmacokinetic data is not provided, one study demonstrated that intravenous administration of NS-8 (5 mg/kg) effectively reversed bladder hyperactivity in rats. [] This suggests the compound can be administered systemically and reach its target organ.
Q7: What analytical methods have been used to study NS-8?
A8: While specific analytical methods are not extensively detailed, studies employed techniques like atomic absorption spectrometry to measure rubidium efflux as a proxy for BK channel activity. [] Additionally, in vivo studies likely utilized methods for blood pressure and heart rate monitoring. []
Q8: Have any alternative compounds or strategies been explored for targeting BK channels in the context of bladder overactivity?
A9: Yes, studies have investigated the effects of other BK channel openers like NS1608 and NS1619. [] Additionally, the research explored the impact of blocking other potassium channels, such as small-conductance calcium-activated potassium channels (SK) and intermediate calcium-activated potassium channels (IK), on bladder contractions. [] This suggests ongoing exploration of alternative compounds and strategies for modulating BK channels and bladder function.
Q9: Are there any known safety concerns or toxicological data associated with NS-8?
A10: While the research indicated NS-8 did not significantly impact blood pressure or heart rate in rats, [] comprehensive toxicological data and long-term safety profiles are not provided in the given research papers. Further studies are needed to fully assess the safety profile of NS-8.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)

![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
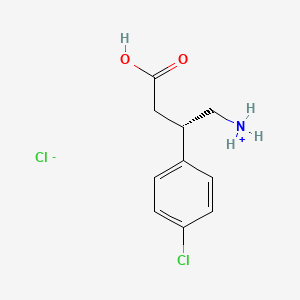
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)


![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)

